

An In-depth Technical Guide to 2-Hydroxyquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Hydroxyquinoline-4-carboxylic acid

Cat. No.: B106741

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IUPAC Name: 2-oxo-1H-quinoline-4-carboxylic acid

This technical guide provides a comprehensive overview of **2-Hydroxyquinoline-4-carboxylic acid**, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, spectral characteristics, and biological activities.

Chemical and Physical Properties

2-Hydroxyquinoline-4-carboxylic acid, which exists in tautomeric equilibrium with its 2-oxo form, is a stable solid at room temperature.^[1] Its high melting point is indicative of a stable crystal lattice, likely reinforced by intermolecular hydrogen bonding.^[1] It is sparingly soluble in water but shows good solubility in polar organic solvents.^[1]

Property	Value	Reference
IUPAC Name	2-oxo-1H-quinoline-4-carboxylic acid	[2]
Synonyms	2-Hydroxycinchoninic acid, 4-Carboxycarbostyryl, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid	[2]
CAS Number	15733-89-8	[2]
Molecular Formula	C ₁₀ H ₇ NO ₃	[3][4]
Molecular Weight	189.17 g/mol	[3][4]
Appearance	Light orange to yellow to green powder/crystal	
Melting Point	>300 °C	[3]
Boiling Point	403.6 °C (Predicted)	[4]
Flash Point	197.9 °C (Predicted)	[4]
Solubility	Soluble in polar organic solvents	[1]
Crystal System	Monoclinic	
Space Group	P2/n	

Spectral Analysis

The structural elucidation of **2-Hydroxyquinoline-4-carboxylic acid** is supported by various spectroscopic techniques.

¹H and ¹³C NMR Spectroscopy

The ¹H NMR spectrum of a related derivative, 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, in DMSO-d₆ shows characteristic signals for the quinoline ring protons.[5] The protons at positions 3 and 4 of the 2(1H)-pyridone ring appear as doublets, while the protons of the fused

benzene ring exhibit doublet of doublets splitting patterns.[5] The ^{13}C NMR spectrum of this derivative confirms the presence of carbonyl carbons, quaternary aromatic carbons, and aromatic methines.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of a similar compound, 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, displays characteristic absorption bands.[5] A broad peak around 3144 cm^{-1} is attributed to N-H and O-H stretching vibrations.[5] The carbonyl ($\text{C}=\text{O}$) stretching vibration is observed around 1632 cm^{-1} , and C=C stretching of the aromatic ring appears at approximately 1597 cm^{-1} . [5]

Mass Spectrometry

The mass spectrum of **2-Hydroxyquinoline-4-carboxylic acid** would be expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45).[6] For quinoline derivatives, a characteristic fragmentation involves the loss of HCN from the quinoline ring.[7]

Synthesis of 2-Hydroxyquinoline-4-carboxylic acid

Several synthetic routes to **2-Hydroxyquinoline-4-carboxylic acid** and its derivatives have been reported, including the Pfitzinger, Doebner, and Conrad-Limbach reactions. A well-documented method involves the oxidation of a 2-hydroxy-4-halogenomethylquinoline precursor.

Biological Activity and Mechanism of Action

2-Hydroxyquinoline-4-carboxylic acid and its derivatives exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.

Antimicrobial and Antibacterial Activity

This compound has shown potent antibacterial activity against *Streptococcus faecalis*. [4] Derivatives of the quinoline-4-carboxylic acid scaffold have been extensively investigated as antibacterial agents.[8]

Anticancer and Antiproliferative Activity

Derivatives of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid have been studied as P-glycoprotein inhibitors to combat multidrug resistance in cancer.[9][10] Furthermore, some derivatives have been identified as potent inhibitors of SIRT3, a mitochondrial deacetylase implicated in cancer.[8] The parent compound has been noted for its growth inhibition capacity against the MCF7 mammary cancer cell line.

Anti-inflammatory Activity

Quinoline-4-carboxylic acids have demonstrated appreciable anti-inflammatory properties, with some studies suggesting a potential link to the inhibition of the NF- κ B signaling pathway.

Other Activities

The compound is also known to be an inhibitor of bacterial efflux pumps and DNA topoisomerase.[1] Its ability to chelate metal ions is also a key feature of its biological activity.[11]

Experimental Protocols

Synthesis of 2-Hydroxyquinoline-4-carboxylic acid via Oxidation

This protocol is adapted from a patented method for the synthesis of **2-hydroxyquinoline-4-carboxylic acids**.

Materials:

- 2-hydroxy-4-halogenomethylquinoline
- Hydrogen peroxide
- Alkali metal hydroxide (e.g., NaOH)
- Strong non-oxidizing acid (e.g., HCl)

Procedure:

- React the 2-hydroxy-4-halogenomethylquinoline with an aqueous alkaline solution of hydrogen peroxide. The reaction is typically carried out at a temperature between 35°C and 70°C.
- The molar ratio of the starting material to hydrogen peroxide should be between 1:10 and 1:20, and the ratio of starting material to alkali hydroxide should be between 1:6 and 1:15.
- The reaction is typically complete within 4 to 8 hours.
- After the reaction is complete, acidify the mixture with a strong non-oxidizing acid to a pH of 1 to 4.
- The **2-hydroxyquinoline-4-carboxylic acid** will precipitate out of the solution.
- Collect the precipitate by filtration, wash with cold water, and dry.

Antioxidant Activity Assay (DPPH Radical Scavenging)

Materials:

- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol
- Test compound (**2-Hydroxyquinoline-4-carboxylic acid**)
- Positive control (e.g., Ascorbic acid)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a stock solution of the test compound in methanol.
- Prepare a series of dilutions of the test compound.
- Prepare a 0.1 mM solution of DPPH in methanol.

- In a 96-well plate, add 100 μ L of the DPPH solution to each well.
- Add 100 μ L of the different concentrations of the test compound, positive control, or methanol (as a blank) to the respective wells.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm.
- Calculate the percentage of DPPH radical scavenging activity.

Antimicrobial Susceptibility Test (Broth Microdilution)

Materials:

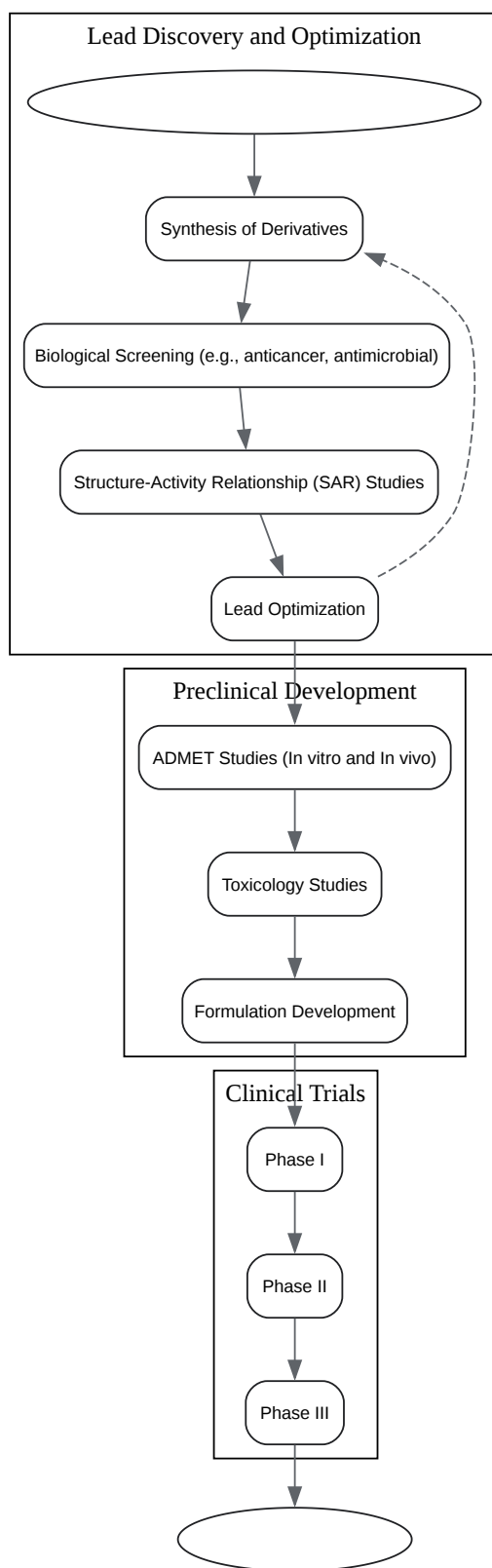
- Test compound
- Bacterial strain
- Mueller-Hinton Broth (MHB)
- 96-well microplate
- Incubator

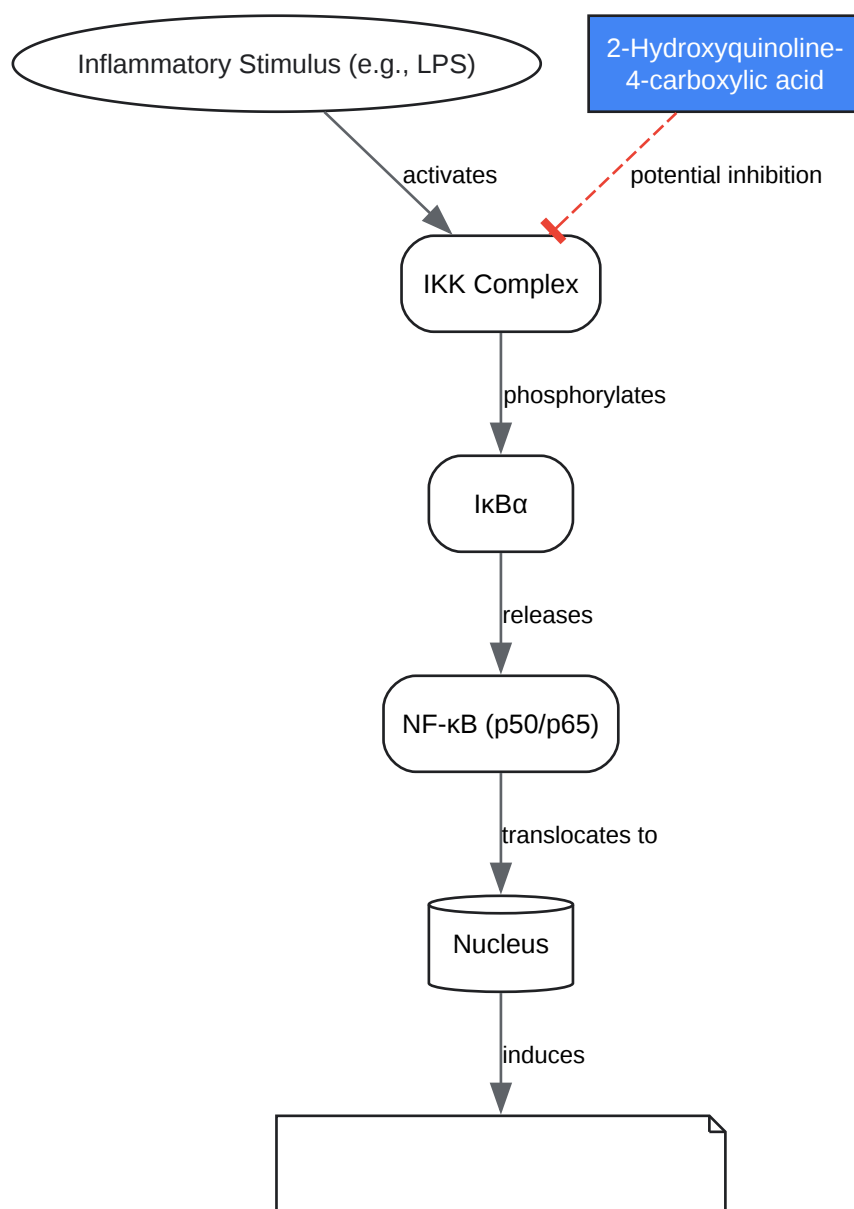
Procedure:

- Prepare a stock solution of the test compound.
- Perform serial dilutions of the test compound in MHB in a 96-well plate.
- Prepare a standardized inoculum of the bacterial strain.
- Inoculate each well with the bacterial suspension.
- Include a positive control (bacteria without compound) and a negative control (broth only).
- Incubate the plate at 37°C for 18-24 hours.

- Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations





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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Hydroxyquinoline-4-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b106741#iupac-name-for-2-hydroxyquinoline-4-carboxylic-acid]

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